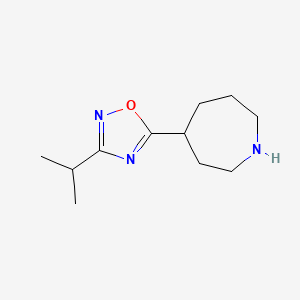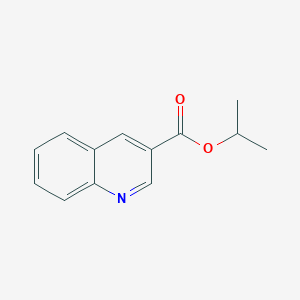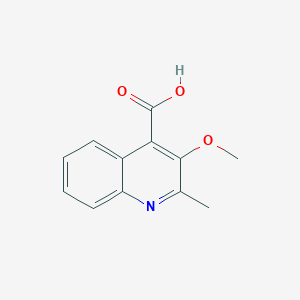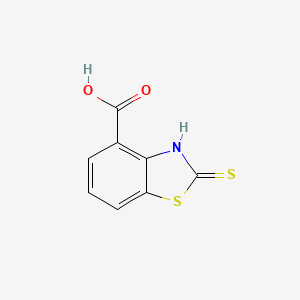![molecular formula C7H6BrNO2 B11891214 2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)
2-bromo-6-[(Z)-hydroxyiminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-hydroxybenzaldehyde oxime: is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a hydroxylamine group, and a bromine atom is attached to the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxybenzaldehyde oxime typically involves the reaction of 3-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and hydrolysis to produce the final product.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-2-hydroxybenzaldehyde oxime are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Bromo-2-hydroxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde oximes.
Applications De Recherche Scientifique
3-Bromo-2-hydroxybenzaldehyde oxime has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions to create complex molecules.
Antimicrobial Agent: The compound exhibits antimicrobial properties and is studied for its potential use in combating bacterial and fungal infections.
Cytotoxic and Antineoplastic Drug: It has shown cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Analytical Methods: The compound is used in the development of analytical methods for detecting various chemical substances.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-hydroxybenzaldehyde oxime involves its interaction with cellular components, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby inhibiting their function. This interaction can lead to cell cycle arrest, DNA fragmentation, and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-hydroxybenzaldehyde oxime
- 3-Bromo-4-hydroxybenzaldehyde oxime
- 2-Bromo-5-hydroxybenzaldehyde oxime
Comparison:
- 3-Bromo-2-hydroxybenzaldehyde oxime is unique due to the specific position of the bromine and hydroxylamine groups on the benzene ring, which influences its reactivity and biological activity.
- Compared to its analogs, it may exhibit different antimicrobial and cytotoxic properties due to the positional effects of the substituents on the benzene ring.
Propriétés
Formule moléculaire |
C7H6BrNO2 |
|---|---|
Poids moléculaire |
216.03 g/mol |
Nom IUPAC |
2-bromo-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4- |
Clé InChI |
WUMOCQYUOSVORL-WTKPLQERSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Br)O)/C=N\O |
SMILES canonique |
C1=CC(=C(C(=C1)Br)O)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)
![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)








![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)

![1-[6-(Methylsulfanyl)naphthalen-2-yl]ethan-1-one](/img/structure/B11891230.png)
